Cas no 2228640-86-4 (3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)

3-(アミノメチル)-3-(4-フルオロ-2-メトキシフェニル)シクロブタン-1-オールは、フッ素およびメトキシ基を有する芳香環とアミノメチル基を併せ持つシクロブタン骨格の化合物です。この独自の構造は、医薬品中間体や生物活性分子の開発において高い有用性を示します。特に、フッ素原子の導入により代謝安定性が向上し、メトキシ基とアミノメチル基の存在が分子の極性や標的タンパク質との相互作用を最適化します。シクロブタン環の剛直性が立体配座を制限することで、選択性の高い分子設計が可能となります。これらの特性から、中枢神経系標的化合物やGPCRリガンドの開発候補として注目されています。

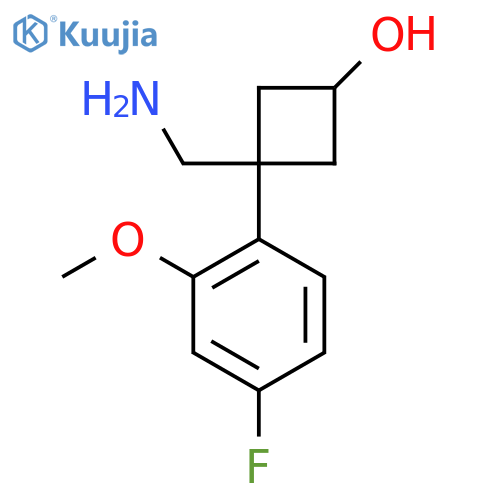

2228640-86-4 structure

商品名:3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol

- EN300-1800889

- 2228640-86-4

-

- インチ: 1S/C12H16FNO2/c1-16-11-4-8(13)2-3-10(11)12(7-14)5-9(15)6-12/h2-4,9,15H,5-7,14H2,1H3

- InChIKey: HNKATCYTLUBJQT-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)OC)C1(CN)CC(C1)O

計算された属性

- せいみつぶんしりょう: 225.11650692g/mol

- どういたいしつりょう: 225.11650692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1800889-5g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1800889-10g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1800889-0.05g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1800889-5.0g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-1800889-10.0g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1800889-1g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1800889-0.5g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1800889-1.0g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1800889-0.1g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1800889-2.5g |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol |

2228640-86-4 | 2.5g |

$2295.0 | 2023-09-19 |

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2228640-86-4 (3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量